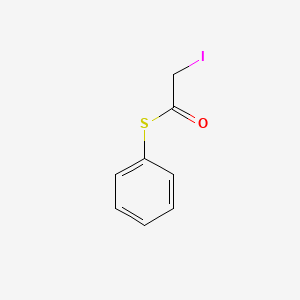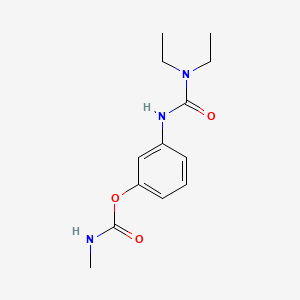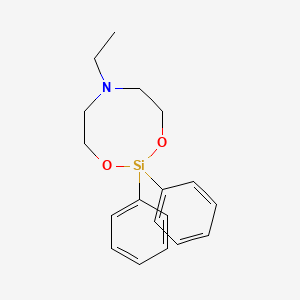
6-Ethyl-2,2-diphenyl-1,3,6,2-dioxazasilocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-2,2-diphenyl-1,3,6,2-dioxazasilocane is a unique organosilicon compound characterized by its distinctive structure, which includes an ethyl group, two phenyl groups, and a dioxazasilocane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2,2-diphenyl-1,3,6,2-dioxazasilocane typically involves the reaction of ethylsilane with diphenylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions. The process can be summarized as follows:
Reactants: Ethylsilane and diphenylamine.
Catalyst: A suitable Lewis acid, such as aluminum chloride.
Conditions: Elevated temperatures (around 100-150°C) and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-2,2-diphenyl-1,3,6,2-dioxazasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silicon-containing products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent (e.g., dichloromethane).
Major Products Formed
Oxidation: Formation of silicon oxides and hydroxides.
Reduction: Formation of silanes and siloxanes.
Substitution: Formation of substituted dioxazasilocane derivatives.
Applications De Recherche Scientifique
6-Ethyl-2,2-diphenyl-1,3,6,2-dioxazasilocane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of novel organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-Ethyl-2,2-diphenyl-1,3,6,2-dioxazasilocane involves its interaction with specific molecular targets and pathways. The compound’s silicon atom can form stable bonds with various functional groups, allowing it to act as a versatile building block in chemical reactions. Additionally, its phenyl groups contribute to its stability and reactivity, enabling it to participate in a wide range of chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diphenyl-1,3,6,2-dioxazasilocane: Lacks the ethyl group, resulting in different reactivity and applications.
6-Methyl-2,2-diphenyl-1,3,6,2-dioxazasilocane: Contains a methyl group instead of an ethyl group, leading to variations in its chemical behavior.
2,2-Diphenyl-1,3,6,2-dioxazasilocane: Similar structure but different substituents, affecting its properties and uses.
Uniqueness
6-Ethyl-2,2-diphenyl-1,3,6,2-dioxazasilocane is unique due to the presence of the ethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
71573-86-9 |
|---|---|
Formule moléculaire |
C18H23NO2Si |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
6-ethyl-2,2-diphenyl-1,3,6,2-dioxazasilocane |
InChI |
InChI=1S/C18H23NO2Si/c1-2-19-13-15-20-22(21-16-14-19,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3 |
Clé InChI |
APQPWLJUJAPTDQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCO[Si](OCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


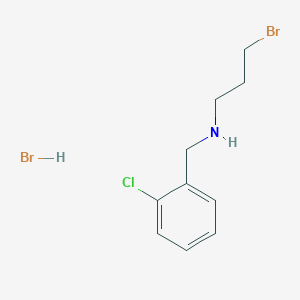
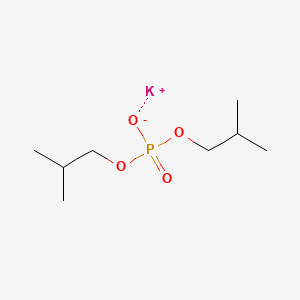

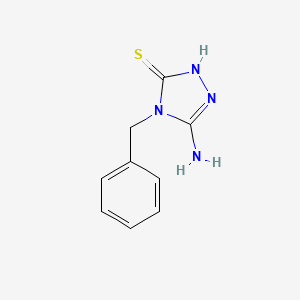
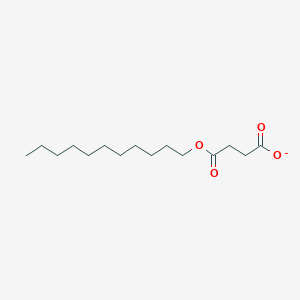
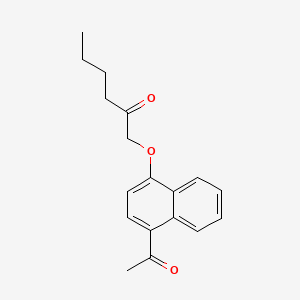
![Tetradecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B14461459.png)
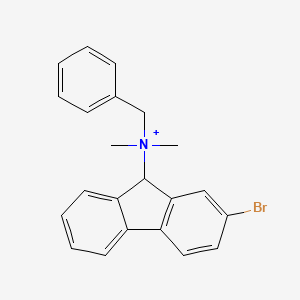


![2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol](/img/structure/B14461494.png)
